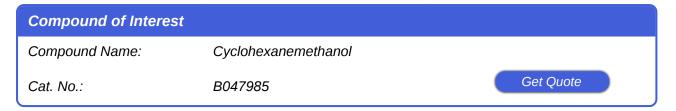


An In-depth Technical Guide to Cyclohexanemethanol Derivatives: Properties, Synthesis, and Applications

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexanemethanol and its derivatives are a versatile class of organic compounds that have garnered significant interest across various scientific disciplines, including medicinal chemistry, materials science, and chemical synthesis. The core structure, consisting of a cyclohexane ring appended with a hydroxymethyl group, provides a flexible scaffold that can be readily functionalized to modulate its physicochemical and biological properties. This technical guide provides a comprehensive overview of the basic properties, synthesis, and applications of **cyclohexanemethanol** derivatives, with a focus on quantitative data, detailed experimental protocols, and the visualization of key processes.

Core Physicochemical Properties

The fundamental properties of **cyclohexanemethanol** and its derivatives are crucial for their application and handling. These properties are influenced by the nature and position of substituents on the cyclohexane ring and the methanol moiety.

Basic Properties of Cyclohexanemethanol

Cyclohexanemethanol (also known as cyclohexylmethanol) is a colorless liquid with a mild odor. It serves as the parent compound for a vast array of derivatives.[1][2]



Table 1: Physicochemical Properties of Cyclohexanemethanol[1][2]

Property	Value	
IUPAC Name	Cyclohexylmethanol	
CAS Number	100-49-2	
Molecular Formula	C7H14O	
Molecular Weight	114.19 g/mol	
Density	0.928 g/mL at 25 °C	
Boiling Point	181-185 °C	
Melting Point	-43 °C	
Flash Point	77 °C	
Water Solubility	Sparingly soluble	
Refractive Index	1.465 at 20 °C	

Properties of Selected Cyclohexanemethanol Derivatives

The introduction of substituents onto the **cyclohexanemethanol** scaffold significantly alters its properties. The following table summarizes the properties of some common derivatives.

Table 2: Physicochemical Properties of Selected Cyclohexanemethanol Derivatives



Derivative Name	Molecular Formula	Molecular Weight (g/mol)	Key Properties	Reference(s)
4- Methylcyclohexa nemethanol	CaH16O	128.21	Boiling Point: 198-200 °C; Density: 0.907 g/mL	
[4-(4- Chlorophenyl)cyc lohexyl]methanol	C13H17ClO	224.72	Melting Point: 60-63 °C (trans- isomer)	[3]
Cyclohexanemet hanol, α-methyl-, (S)-	C ₈ H ₁₆ O	128.21	Calculated Boiling Point: 493.73 K	[4]
Cyclohexanemet hanol, 4-hydroxy- α , α ,4-trimethyl-	C10H20O2	172.26	Melting Point: 118-120 °C	[5]
Cyclohexanemet hanol, α,α- dimethyl-4- methylene-	C10H18O	154.25	[6]	

Synthesis of Cyclohexanemethanol and Its Derivatives

A variety of synthetic routes are available for the preparation of **cyclohexanemethanol** and its derivatives, offering access to a wide range of functionalized compounds.

Hydrogenation of Benzoic Acid and its Derivatives

A common and efficient method for the synthesis of **cyclohexanemethanol** derivatives is the catalytic hydrogenation of the corresponding benzoic acid or its esters. This reaction typically involves the reduction of the aromatic ring and the carboxylic acid or ester group.



This protocol describes the general procedure for the hydrogenation of benzoic acid to cyclohexanecarboxylic acid, which can be further reduced to **cyclohexanemethanol**.

Materials:

- Benzoic acid
- 5% Ruthenium on Carbon (Ru/C) catalyst
- 1,4-dioxane
- Water
- High-pressure autoclave

Procedure:

- Charge the autoclave with benzoic acid and the 5% Ru/C catalyst.
- Add a 1:1 mixture of 1,4-dioxane and water as the solvent.
- Seal the autoclave and purge with nitrogen gas to remove air.
- Pressurize the reactor with hydrogen gas to 6.89 MPa.
- Heat the reaction mixture to 170 °C with stirring.[7]
- Maintain the reaction conditions for a specified time to achieve complete conversion.
- After cooling and depressurizing the reactor, the catalyst is filtered off.
- The solvent is removed under reduced pressure to yield the crude product, which can be purified by distillation or recrystallization.

A synthesis workflow for the hydrogenation of benzoic acid is depicted below.



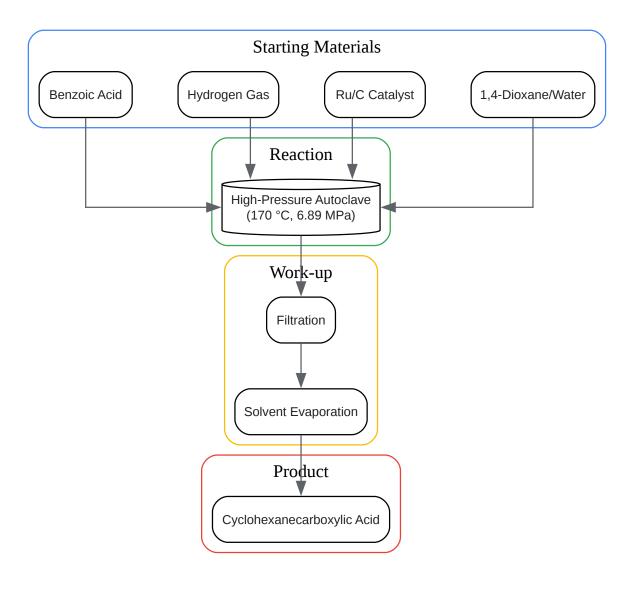


Figure 1: General workflow for the catalytic hydrogenation of benzoic acid.

Williamson Ether Synthesis

The hydroxyl group of **cyclohexanemethanol** can be readily converted to an ether via the Williamson ether synthesis. This S_n2 reaction involves the deprotonation of the alcohol to form an alkoxide, which then displaces a halide from an alkyl halide.[8][9]

This protocol provides a general method for the synthesis of an ether derivative of **cyclohexanemethanol**.



Materials:

- Cyclohexanemethanol
- Sodium hydride (NaH)
- Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)
- Alkyl halide (e.g., methyl iodide, ethyl bromide)
- Saturated agueous ammonium chloride solution
- · Diethyl ether

Procedure:

- To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF at 0 °C, add a solution of **cyclohexanemethanol** (1.0 equivalent) in DMF dropwise.
- Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
- Cool the mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.
- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
- Extract the aqueous layer with diethyl ether.
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
- The crude product can be purified by distillation or column chromatography.

The logical relationship of the Williamson ether synthesis is illustrated in the following diagram.



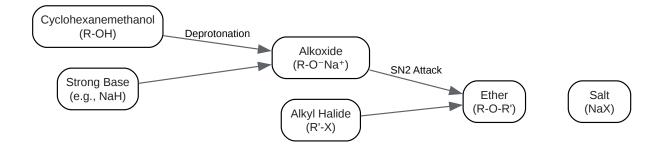


Figure 2: Logical flow of the Williamson ether synthesis.

Esterification Reactions

Ester derivatives of **cyclohexanemethanol** are readily synthesized through the reaction of the alcohol with a carboxylic acid, acid chloride, or acid anhydride.

This protocol describes a general procedure for the esterification of **cyclohexanemethanol** using an acid chloride.

Materials:

- Cyclohexanemethanol
- Acid chloride (e.g., acetyl chloride, benzoyl chloride)
- · Pyridine or triethylamine
- Dichloromethane (DCM)
- 1 M Hydrochloric acid
- Saturated aqueous sodium bicarbonate solution

Procedure:

• Dissolve **cyclohexanemethanol** (1.0 equivalent) and pyridine (1.2 equivalents) in dichloromethane.



- Cool the solution to 0 °C in an ice bath.
- Add the acid chloride (1.1 equivalents) dropwise to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
- Wash the reaction mixture sequentially with 1 M HCl, water, and saturated aqueous sodium bicarbonate solution.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude ester can be purified by column chromatography or distillation.

Spectroscopic Characterization

The structural elucidation of **cyclohexanemethanol** derivatives relies heavily on modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the structure of these compounds.

- ¹H NMR: The protons on the carbon bearing the hydroxyl group (CH₂OH) typically appear as a doublet in the range of 3.3-3.5 ppm. The protons of the cyclohexane ring appear as a complex multiplet in the upfield region (0.8-2.0 ppm).[10]
- ¹³C NMR: The carbon of the CH²OH group resonates around 68 ppm. The carbons of the cyclohexane ring appear in the range of 25-40 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

 A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group.[11]



- Strong C-O stretching vibrations are observed in the 1000-1200 cm⁻¹ region.
- For ester derivatives, a strong C=O stretching band will be present around 1735-1750 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

- In electron ionization (EI-MS), alcohols often show a weak or absent molecular ion peak.[8]
- A common fragmentation pathway for alcohols is the loss of a water molecule (M-18).
 Another typical fragmentation is the cleavage of the C-C bond adjacent to the oxygen atom (alpha-cleavage).[12]

Applications of Cyclohexanemethanol Derivatives

The diverse functionalities that can be incorporated into the **cyclohexanemethanol** scaffold have led to their use in a wide range of applications.

Drug Development and Medicinal Chemistry

Cyclohexane derivatives are important structural motifs in many biologically active compounds. [13] They have been investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents.

- Antimicrobial Activity: Certain functionally substituted cyclohexane derivatives have shown
 activity against both Gram-positive and Gram-negative bacteria. The mechanism of action for
 some of these compounds is believed to involve the disruption of the bacterial cell
 membrane and inhibition of transport processes.[9]
- Anticancer Activity: The cyclohexane ring is present in various anticancer agents. The
 mechanism of action for these compounds can be diverse, including the inhibition of key
 signaling pathways involved in cell proliferation and survival. For instance, some compounds
 may act as inhibitors of enzymes crucial for cancer cell growth. While specific signaling
 pathways for cyclohexanemethanol derivatives are not extensively detailed in the literature,
 a general representation of a hypothetical enzyme inhibition pathway is shown below.



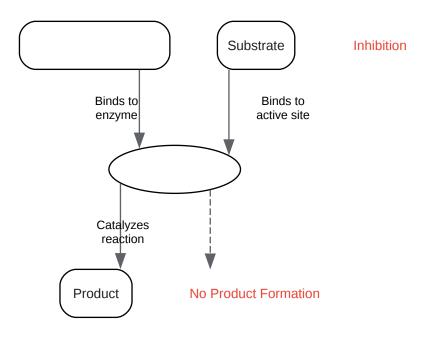


Figure 3: Hypothetical enzyme inhibition by a **cyclohexanemethanol** derivative.

Materials Science

Cyclohexanemethanol and its diol derivative, 1,4-cyclohexanedimethanol (CHDM), are important monomers in the synthesis of polyesters and polyurethanes.[14][15][16] The incorporation of the rigid cyclohexane ring into the polymer backbone can enhance properties such as thermal stability, chemical resistance, and mechanical strength.

- Polyesters: CHDM is a key component in the production of specialty polyesters like polyethylene terephthalate glycol-modified (PETG).[14]
- Polyurethanes: The diol functionality of CHDM and its derivatives makes them suitable as chain extenders or as part of the polyol component in polyurethane synthesis.[16]

The general scheme for the synthesis of a polyester from a diol and a diacid is presented below.



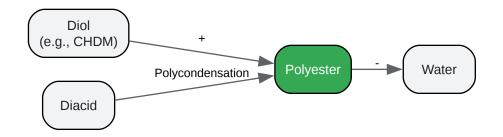


Figure 4: Simplified scheme for polyester synthesis.

Conclusion

Cyclohexanemethanol and its derivatives represent a valuable and versatile class of compounds with a broad spectrum of applications. Their tunable physicochemical properties, accessible synthetic routes, and diverse biological activities make them attractive targets for ongoing research and development in both academic and industrial settings. This guide has provided a foundational overview of their key characteristics, synthesis, and applications, offering a starting point for further exploration and innovation in this exciting area of chemistry.

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